molecular formula C10H7BrFN3 B6274246 6-(5-bromo-2-fluorophenyl)pyrimidin-4-amine CAS No. 1524970-99-7

6-(5-bromo-2-fluorophenyl)pyrimidin-4-amine

Cat. No.: B6274246
CAS No.: 1524970-99-7
M. Wt: 268.1
InChI Key:
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Description

6-(5-bromo-2-fluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains both bromine and fluorine atoms attached to a phenyl ring, which is further connected to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-bromo-2-fluorophenyl)pyrimidin-4-amine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

    Formation of Pyrimidine Ring: The brominated and fluorinated phenyl ring is then subjected to a series of reactions to form the pyrimidine ring. This often involves the use of reagents such as urea and various catalysts under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

6-(5-bromo-2-fluorophenyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-(5-bromo-2-fluorophenyl)pyrimidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(5-bromo-2-fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-6-fluoropyridin-2-amine
  • 4-(5-bromo-2-fluorophenyl)pyrimidine

Uniqueness

6-(5-bromo-2-fluorophenyl)pyrimidin-4-amine is unique due to the specific positions of the bromine and fluorine atoms on the phenyl ring and its connection to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

1524970-99-7

Molecular Formula

C10H7BrFN3

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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